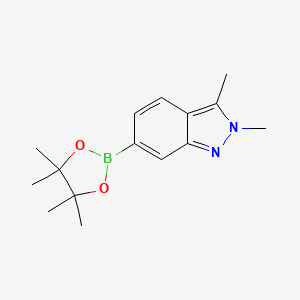

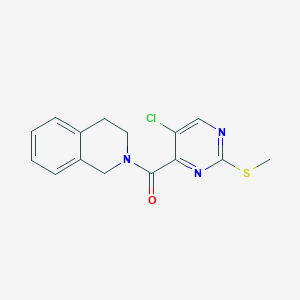

![molecular formula C29H26ClNO2S2 B2760881 3-[[4-[(E)-2-(7-chloroquinolin-4-yl)ethenyl]phenyl]-(2-phenylethylsulfanyl)methyl]sulfanylpropanoic acid CAS No. 2449093-46-1](/img/structure/B2760881.png)

3-[[4-[(E)-2-(7-chloroquinolin-4-yl)ethenyl]phenyl]-(2-phenylethylsulfanyl)methyl]sulfanylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LV-320 is a potent and uncompetitive inhibitor of the autophagy-related cysteine protease ATG4B. It has an inhibitory concentration (IC50) of 24.5 micromolar and a dissociation constant (Kd) of 16 micromolar . LV-320 inhibits the enzymatic activity of ATG4B, blocks autophagic flux in cells, and is stable, non-toxic, and active in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LV-320 involves a series of chemical reactions starting from quinoline-based precursors. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves multiple steps, including functional group transformations and purification processes to achieve high purity .

Industrial Production Methods

Industrial production of LV-320 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

LV-320 primarily undergoes inhibition reactions with the ATG4B enzyme. It does not participate in typical chemical reactions like oxidation, reduction, or substitution under normal conditions .

Common Reagents and Conditions

The primary reagent for LV-320’s activity is the ATG4B enzyme. The conditions for its inhibitory activity include maintaining a specific concentration of LV-320 and the enzyme in a suitable buffer solution .

Major Products Formed

The major product of the reaction between LV-320 and ATG4B is the inhibited form of the ATG4B enzyme. This inhibition blocks the autophagic flux in cells, leading to an accumulation of autophagic markers like LC3B-II and protein p62 .

Scientific Research Applications

LV-320 serves as a valuable chemical tool in scientific research, particularly in the study of autophagy and its role in various diseases. Its applications include:

Cancer Research: LV-320 is used to study the role of autophagy in cancer cells and to explore potential therapeutic strategies by inhibiting ATG4B

Neurodegenerative Diseases: Research on neurodegenerative diseases like Alzheimer’s and Parkinson’s disease utilizes LV-320 to understand the role of autophagy in neuronal cell survival and death

Drug Development: LV-320 is employed in drug development to identify new therapeutic targets and to develop drugs that can modulate autophagy

Cell Biology: It is used to study the fundamental processes of autophagy in various cell types and to understand how cells respond to stress and nutrient deprivation

Mechanism of Action

LV-320 exerts its effects by binding to the ATG4B enzyme in a non-competitive manner. This binding inhibits the enzymatic activity of ATG4B, preventing the cleavage of its substrate, MAP1LC3B. As a result, autophagic flux is blocked, leading to an accumulation of autophagic markers and a disruption of the autophagy process . The molecular targets involved include the active site of the ATG4B enzyme and the autophagy-related pathways regulated by ATG4B .

Comparison with Similar Compounds

LV-320 is unique in its potent and specific inhibition of the ATG4B enzyme. Similar compounds include:

Compound 4-28: A styrylquinoline-based inhibitor of ATG4B, which served as a precursor to the development of LV-320.

ATG4A Inhibitors: Compounds that inhibit ATG4A, another member of the ATG4 family, but with different specificity and potency compared to LV-320.

LV-320 stands out due to its high potency, stability, and non-toxic nature, making it a valuable tool for studying autophagy and its implications in various diseases .

Properties

IUPAC Name |

3-[[4-[(E)-2-(7-chloroquinolin-4-yl)ethenyl]phenyl]-(2-phenylethylsulfanyl)methyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClNO2S2/c30-25-12-13-26-23(14-17-31-27(26)20-25)9-6-22-7-10-24(11-8-22)29(35-19-16-28(32)33)34-18-15-21-4-2-1-3-5-21/h1-14,17,20,29H,15-16,18-19H2,(H,32,33)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHENTWJNXGESKT-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC(C2=CC=C(C=C2)C=CC3=C4C=CC(=CC4=NC=C3)Cl)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCSC(C2=CC=C(C=C2)/C=C/C3=C4C=CC(=CC4=NC=C3)Cl)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

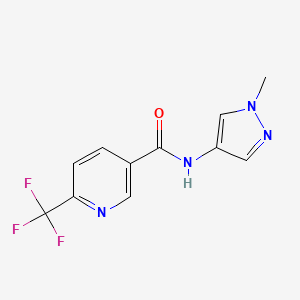

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![N-[(4-chlorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2760803.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![8-(4-methoxyphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![2-(2-fluorophenoxy)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide](/img/structure/B2760817.png)